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Compound of Interest

Compound Name: Humantenidine

Cat. No.: B15586364

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the total synthesis of the indole alkaloid Humantenidine (also
known as (-)-14-Hydroxygelsenicine) and its analogs. This application note includes detailed
experimental protocols for key reactions, a summary of quantitative data, and a visual
representation of the synthetic pathway.

Humantenidine is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium
genus. These plants have a history in traditional medicine, and their constituent alkaloids,
including Humantenidine, have attracted significant interest from the scientific community due
to their complex molecular architectures and potential biological activities. The intricate, caged
structure of Humantenidine, featuring an aza-adamantane core, presents a formidable
challenge for synthetic chemists. The development of a concise and stereoselective total
synthesis is crucial for enabling further investigation into its medicinal potential and for the
preparation of analogs to explore structure-activity relationships.

Synthetic Strategy Overview

The first asymmetric total synthesis of (-)-14-Hydroxygelsenicine (Humantenidine) was
achieved by Takayama and coworkers in 2019. Their strategy is centered around the
construction of the key 7-azabicyclo[4.2.1]Jnonane and oxabicyclo[3.2.2]Jnonane ring systems.
The synthesis is convergent and relies on several key transformations, including a
stereoselective intramolecular Heck reaction to form the spiro-oxindole core, an intramolecular
aza-Michael addition to construct the bridged nitrogen-containing ring, and a crucial
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intramolecular oxymercuration-hydroxylation to install the C14 hydroxyl group and form the
caged ether structure. The synthesis culminates in the introduction of the C20 ethyl group to
furnish the natural product. Furthermore, the synthetic intermediate, (-)-14-Hydroxygelsenicine,
serves as a versatile precursor for the divergent synthesis of several other biogenetically
related Gelsemium alkaloids.[1][2][3][4][5]

Key Synthetic Pathway

The following diagram illustrates the key steps in the total synthesis of (-)-14-
Hydroxygelsenicine.
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Figure 1. Key transformations in the total synthesis of Humantenidine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-14-
Hydroxygelsenicine and its analogs as reported by Takayama et al.
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Detailed experimental protocols for the key transformations are provided below. These are
based on the procedures reported by Takayama and coworkers.

Synthesis of Alcohol 8 (via Carbonylative Cross-
Coupling and Intramolecular Heck Reaction)

To a solution of aniline derivative 9 and enol triflate 10 in a suitable solvent is added a
palladium catalyst such as palladium(ll) acetate, and a phosphine ligand like 1,1'-
bis(diphenylphosphino)ferrocene. The reaction mixture is stirred under a carbon monoxide
atmosphere at a specified temperature and pressure until the reaction is complete. The
resulting intermediate is then subjected to an intramolecular Heck reaction. A palladium
catalyst, for example, tris(dibenzylideneacetone)dipalladium(0), a chiral phosphine ligand such
as (S)-DTBM-SEGPHOS, and a base like 1,2,2,6,6-pentamethylpiperidine are added to the
solution of the intermediate. The mixture is heated until the cyclization is complete. The
product, alcohol 8, is then purified by column chromatography.

Intramolecular aza-Michael Addition

To a solution of alcohol 8 in an appropriate solvent like tetrahydrofuran, a non-nucleophilic base
such as 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU) is added at room temperature. The reaction
is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched
with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The resulting crude product is purified by silica gel
column chromatography to afford the 7-azabicyclo[4.2.1]Jnonane intermediate.

Intramolecular Oxymercuration-Hydroxylation

A solution of the 7-azabicyclo[4.2.1]Jnonane intermediate in a mixture of tetrahydrofuran and
water is treated with mercury(ll) trifluoromethanesulfonate at room temperature. After stirring
for a specified time, an aqueous solution of sodium borohydride is added, and the reaction
mixture is stirred until the demercuration is complete. The mixture is then filtered through a pad
of Celite, and the filtrate is extracted with an organic solvent. The combined organic extracts
are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
The residue is purified by flash column chromatography on silica gel to give (-)-14-
Hydroxygelsedilam (2).
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Synthesis of (-)-14-Hydroxygelsenicine (Humantenidine)

(7)

(-)-14-Acetoxygelsedilam (3), obtained from the acetylation of 2, is first protected with a tert-
butyloxycarbonyl (Boc) group. To a solution of 3 in dichloromethane, di-tert-butyl dicarbonate
and a catalytic amount of 4-(dimethylamino)pyridine are added, and the mixture is stirred at
room temperature. After completion, the solvent is removed under reduced pressure. The
resulting N-Boc derivative is dissolved in anhydrous tetrahydrofuran and cooled to a low
temperature (e.g., -78 °C). An excess of ethylmagnesium bromide is then added dropwise, and
the reaction mixture is stirred at that temperature. The reaction is quenched with saturated
agueous ammonium chloride and extracted with ethyl acetate. The combined organic layers
are dried and concentrated. The crude product is then treated with trifluoroacetic acid in
dichloromethane to remove the Boc protecting group. After neutralization and workup, the final
product, (-)-14-Hydroxygelsenicine (7), is purified by column chromatography.

Synthesis of Analogs

The synthetic route to Humantenidine also provides access to several of its analogs,
demonstrating the utility of this strategy for generating a library of related compounds for
biological evaluation.

Workflow for Analog Synthesis from Humantenidine
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Figure 2. Divergent synthesis of Humantenidine analogs.

The synthesis of these analogs typically involves the condensation of the amino group of
Humantenidine with various aldehydes. For example, the reaction of Humantenidine with 2-
furaldehyde in the presence of an acid catalyst like trifluoroacetic acid yields (-)-
gelsefuranidine.[2][3][4] Similarly, condensation with other aldehydes can provide a range of C-
19 substituted analogs.

Conclusion

The total synthesis of Humantenidine and its analogs, as pioneered by Takayama and his
team, provides a robust platform for accessing these complex natural products. The detailed
protocols and synthetic strategies outlined in this application note are intended to serve as a
valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug
discovery. The ability to synthesize these molecules and their derivatives opens up new
avenues for investigating their biological properties and for the development of novel
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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